molecular formula C7H12O3 B6146527 4,4-dimethyl-5-oxopentanoic acid CAS No. 503-53-7

4,4-dimethyl-5-oxopentanoic acid

Cat. No.: B6146527
CAS No.: 503-53-7
M. Wt: 144.17 g/mol
InChI Key: LIGPUSYDSVJBCU-UHFFFAOYSA-N
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Description

4,4-Dimethyl-5-oxopentanoic acid is an organic compound classified as a γ-keto acid due to the presence of a ketone group at the γ-position relative to the carboxylic acid group. This compound is not naturally occurring but serves as a key intermediate in the synthesis of various compounds, particularly in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethyl-5-oxopentanoic acid can be synthesized through several methods. One common approach involves the oxidation of 4,4-dimethylpentanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another method involves the aldol condensation of acetone with ethyl acetoacetate, followed by hydrolysis and decarboxylation .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 4,4-dimethylpentanoic acid using metal catalysts such as palladium or platinum. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form this compound derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 4,4-dimethyl-5-hydroxypentanoic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: this compound derivatives.

    Reduction: 4,4-Dimethyl-5-hydroxypentanoic acid.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

4,4-Dimethyl-5-oxopentanoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is utilized in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research on this compound derivatives has shown potential in developing new therapeutic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-5-oxopentanoic acid involves its interaction with various molecular targets and pathways. The ketone group can form hydrogen bonds with enzymes and proteins, affecting their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

    4-Oxopentanoic acid: Similar structure but lacks the dimethyl groups.

    5-Oxopentanoic acid: Similar structure but lacks the dimethyl groups at the γ-position.

    4,4-Dimethylpentanoic acid: Similar structure but lacks the ketone group.

Uniqueness: 4,4-Dimethyl-5-oxopentanoic acid is unique due to the presence of both the ketone group and the dimethyl groups at the γ-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

503-53-7

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

4,4-dimethyl-5-oxopentanoic acid

InChI

InChI=1S/C7H12O3/c1-7(2,5-8)4-3-6(9)10/h5H,3-4H2,1-2H3,(H,9,10)

InChI Key

LIGPUSYDSVJBCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)O)C=O

Purity

95

Origin of Product

United States

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